N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a chloro-substituted phenyl group, an ethoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of Aromatic Rings: Introduction of chloro, ethoxy, and nitro groups through electrophilic aromatic substitution reactions.
Amide Bond Formation: Coupling reactions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and other functional groups contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxy-3-nitrobenzamide
- N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-aminobenzamide
- N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzoic acid
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-18-8-5-13(11-17(18)23(25)26)19(24)21-14-6-7-16(15(20)12-14)22-9-3-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSVCFXXBZDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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